Durlobactam was discovered using structure-based drug design and medicinal chemistry techniques aimed at enhancing its chemical reactivity and enzyme binding capabilities. This design approach allows for a broader spectrum of activity against β-lactamase enzymes compared to previously marketed inhibitors . As a non-β-lactam compound, durlobactam represents a new class of β-lactamase inhibitors that can restore the efficacy of sulbactam against resistant Acinetobacter strains .
The synthesis of durlobactam involves several complex steps that utilize advanced organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general synthesis pathway includes:
Technical details regarding the exact synthetic route are often proprietary but involve rigorous optimization processes to maximize yield and purity .
Durlobactam's molecular structure is characterized by its unique bicyclic framework that includes a diazabicyclooctane core. This structure is crucial for its function as a β-lactamase inhibitor. The molecular formula of durlobactam is , with a molecular weight of approximately 218.25 g/mol. The specific arrangement of atoms allows it to effectively bind to the active sites of various β-lactamases, thereby inhibiting their enzymatic activity .
Durlobactam undergoes several important chemical reactions in its role as a β-lactamase inhibitor:
The mechanism through which durlobactam operates involves several key processes:
Durlobactam exhibits several important physical and chemical properties:
Durlobactam is primarily used in clinical settings as part of combination therapy for treating infections caused by multidrug-resistant Acinetobacter baumannii. Its applications include:
Durlobactam (chemical name: [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate) belongs to the diazabicyclooctane (DBO) class of β-lactamase inhibitors. Its core structure features a bicyclic ring system with a sulfate group at position C6 and a carbamoyl group at position C2, which are critical for its mechanism of action [2] [6]. The molecular formula is C8H11N3O6S, with a molar mass of 277.25 g/mol. The synthesis of durlobactam employs a stereoselective route involving a Staudinger reaction to form the DBO core, followed by strategic modifications: introduction of a double bond between C3-C8 and a methyl group at C3, which enhance β-lactamase binding and pharmacokinetic properties [3] [6]. These modifications were optimized using computational chemistry and structure-based drug design to improve cell membrane penetration in Gram-negative bacteria, particularly through OmpA porins in Acinetobacter baumannii [3] [4].
Key structural innovations distinguish durlobactam from earlier DBO inhibitors like avibactam:
Table 1: Kinetic Parameters of Durlobactam Against Key β-Lactamases
β-Lactamase (Class) | kinact/Ki (M⁻¹s⁻¹) | koff (s⁻¹) |
---|---|---|
TEM-1 (A) | 1.4 × 10⁷ | 1.4 × 10⁻³ |
KPC-2 (A) | 9.3 × 10⁵ | 1.0 × 10⁻³ |
ADC-7 (C) | 1.0 × 10⁶ | 8.0 × 10⁻⁴ |
OXA-24 (D) | 9.0 × 10³ | 1.7 × 10⁻⁵ |
X-ray crystallography (PDB: 6MPQ) reveals atomic-level interactions between durlobactam and β-lactamases:
Table 2: Structural Features of Durlobactam-Enzyme Complexes
Enzyme (PDB ID) | Key Interactions | Covalent Bond Position |
---|---|---|
OXA-24 (6MPQ) | H-bonds: Lys84, Thr217; Hydrophobic: Tyr112, Met223 | Ser81 |
CTX-M-15 (Not available) | H-bonds: Asn132, Asn170, Thr216 | Ser70 |
ADC-7 (Not available) | Salt bridge: Arg340; H-bond: Tyr156 | Ser64 |
Durlobactam’s unique structural features confer advantages over other DBO inhibitors:
Table 3: Kinetic Comparison of DBO β-Lactamase Inhibitors
Parameter | Durlobactam | Avibactam | Relebactam |
---|---|---|---|
Class A (KPC-2) kinact/Ki | 9.3 × 10⁵ M⁻¹s⁻¹ | 6 × 10³ M⁻¹s⁻¹ | 1.2 × 10⁵ M⁻¹s⁻¹ |
Class D (OXA-24) kinact/Ki | 9.0 × 10³ M⁻¹s⁻¹ | 80 M⁻¹s⁻¹ | Not reported |
OXA-24 koff | 1.7 × 10⁻⁵ s⁻¹ | 2.5 × 10⁻⁴ s⁻¹ | Not reported |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9